1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
Description
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c1-9-7-21-2-3-22(9)8-10-4-11(13(15,16)17)6-12(5-10)14(18,19)20/h4-6,9,21H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLVBMZMPTXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple routes, with the most common involving the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 2-methylpiperazine under controlled conditions. The reaction typically takes place in the presence of a base, like triethylamine, and an aprotic solvent, such as dichloromethane, to facilitate the nucleophilic substitution.
Industrial Production Methods: Large-scale industrial production might employ a continuous flow reactor to ensure efficient heat and mass transfer, optimizing reaction yields and minimizing by-products. The use of specialized catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions, such as hydrogenation, can occur in the presence of palladium on carbon, targeting the aromatic ring or the piperazine nitrogen.
Substitution: The presence of the bis(trifluoromethyl)phenyl group makes the aromatic ring susceptible to electrophilic substitution reactions, while the piperazine ring can undergo nucleophilic substitutions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents as mentioned earlier. Reaction conditions vary widely but often involve controlled temperatures and pressures to ensure specificity.
Major Products Formed:
Scientific Research Applications
Chemistry
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine serves as a versatile intermediate in the synthesis of complex fluorinated organic molecules. Its unique structure allows it to act as a phase-transfer catalyst, enhancing the reactivity of substrates by facilitating their movement between different phases.
Biology
In biological research, this compound is explored for its potential as a molecular scaffold for developing enzyme inhibitors or receptor modulators. Its trifluoromethyl groups contribute to its lipophilicity, which can enhance biological activity and interaction with cellular targets.
Medicine
Pharmacologically, derivatives of this compound have shown promise in treating various conditions, particularly central nervous system disorders. For example, it has been studied for its neurokinin-1 receptor antagonism, which may be beneficial in managing pain and anxiety disorders.
Anticancer Activity
Recent studies indicate that compounds with similar trifluoromethyl substitutions exhibit significant anticancer properties.
| Cell Line | IC50 Value (µM) |
|---|---|
| BxPC-3 (pancreatic) | 0.051 |
| Panc-1 (pancreatic) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
The mechanism of action often involves DNA intercalation and disruption of essential cellular processes for cancer cell survival.
Industrial Applications
In industrial contexts, this compound is utilized in developing materials with specific chemical properties such as high thermal stability and resistance to degradation. Its unique structure allows for modifications that can tailor the physical properties of polymers and other materials.
Case Studies and Research Findings
Several studies have documented the biological activities of similar piperazine derivatives:
- Neurokinin-1 Receptor Antagonism : Demonstrated efficacy in reducing pain response in animal models.
- Platelet Aggregation Inhibition : Related compounds have shown potential in preventing thrombosis through inhibition of platelet aggregation.
- Toxicological Profile : Investigations into the safety profile indicate low toxicity levels at therapeutic doses.
Mechanism of Action
The exact mechanism of action for biological and chemical interactions involves binding to molecular targets, such as enzymes or receptors. Its fluorinated aromatic ring and piperazine moiety contribute to its binding affinity and specificity. Pathways include modulation of enzymatic activity or alteration of receptor conformation, leading to changes in biological response.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The 3,5-bis(trifluoromethyl)phenyl group increases logP compared to fluorophenyl or chlorophenyl analogs (e.g., 1-Bis(4-fluorophenyl)methyl piperazine), favoring membrane permeability .
- Steric Effects : The 2-methyl group on the piperazine ring introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations during receptor interactions .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The trifluoromethyl groups in the target compound resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS RN: 127852-28-2) is a compound of interest due to its unique structural characteristics and potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F6N2
- Molecular Weight : 258.16 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 53.0 to 57.0 °C
- Purity : >98.0% (GC)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent research has indicated that compounds with similar trifluoromethyl substitutions exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of pancreatic cancer cell lines with IC50 values ranging from to against non-cancerous cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| BxPC-3 (pancreatic) | 0.051 |
| Panc-1 (pancreatic) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
The mechanism by which these compounds exert their anticancer effects often involves DNA intercalation and disruption of cellular processes essential for cancer cell survival. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the compound, facilitating its interaction with cellular targets .
Case Studies and Research Findings
Several studies have documented the biological activities of similar piperazine derivatives:
- Neurokinin-1 Receptor Antagonism :
- Platelet Aggregation Inhibition :
- Toxicological Profile :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzyl bromide or chloride. Key parameters include:
- Temperature control (0–5°C for exothermic reactions to avoid side products) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers ensure purity and structural fidelity of the compound post-synthesis?
- Methodological Answer :
- Purification : Employ flash chromatography (≥95% purity) followed by recrystallization from ethanol/water mixtures .
- Characterization : Use / NMR to confirm substitution patterns and NMR to verify trifluoromethyl groups . LC-MS or HRMS validates molecular weight .
- Quality Control : Purity ≥98% by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : NMR identifies methyl and benzyl protons; NMR confirms trifluoromethyl groups (-62 to -64 ppm) .
- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm) and piperazine ring (N-H bending at ~1500 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]; isotopic patterns confirm fluorine content .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5–1.0 per CF group, enhancing membrane permeability (measured via shake-flask method) .
- Target Interaction : Fluorine’s electronegativity stabilizes hydrogen bonds with receptors (e.g., serotonin 5-HT). Docking studies (AutoDock Vina) predict binding affinity .
- Validation : Compare with non-fluorinated analogs in vitro (e.g., radioligand displacement assays) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
- Mechanistic Studies : Employ CRISPR-edited cell models to isolate target-specific effects .
Q. How can researchers mitigate degradation during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Formulation : Lyophilize with cryoprotectants (trehalose or mannitol) for aqueous solubility .
Q. What computational methods predict the compound’s metabolic pathways?
- Answer :
- In Silico Tools : Use Meteor (Lhasa Ltd.) or GLORYx for phase I/II metabolism predictions .
- CYP450 Inhibition Assays : Fluorescent-based assays (e.g., CYP3A4 Supersomes) validate computational findings .
Research Gaps and Future Directions
- Structural Analogs : Explore 2-methyl vs. 2-ethyl piperazine derivatives for improved selectivity .
- In Vivo Studies : Pharmacokinetic profiling in rodent models to assess bioavailability .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
